molecular formula C15H22N2OS B4599469 3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide

3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide

Cat. No.: B4599469
M. Wt: 278.4 g/mol
InChI Key: QFVNBSDTVMZLJM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.14528450 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimization of Chemical Functionalities for CB1 Receptor Modulation

Research has demonstrated the critical role of structural features in indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). The study by Khurana et al. (2014) highlighted the importance of chain length, electron withdrawing groups, and the amino substituent for binding affinity and cooperativity. This optimization led to the identification of potent CB1 allosteric modulators, emphasizing their antagonistic action on agonist-induced G-protein coupling while inducing β-arrestin mediated ERK1/2 phosphorylation (Khurana et al., 2014).

Antimicrobial and Antifungal Applications

The synthesis and antimicrobial evaluation of new pyridine derivatives, including nicotinamides and thienopyridines containing the antipyrine moiety, were explored by Othman (2013). This study demonstrated the potential antimicrobial and antifungal activities of these compounds, highlighting their significance in developing new therapeutic agents (Othman, 2013).

Chiral Recognition Ability in Chromatography

Chen et al. (1987) investigated optically active polyamides derived from coumarin dimers as chiral stationary phases for the direct resolution of racemates in high-performance liquid chromatography. The study emphasizes the potential of these polyamides in chiral separation processes, contributing to advancements in analytical chemistry (Chen et al., 1987).

Central Nervous System Agents Development

Martin et al. (1981) synthesized cyclohexane-isobenzofuran derivatives as analogues to piperidines, evaluating their potential as central nervous system agents. The study provided insights into the stereochemical aspects and biological activities of these compounds, indicating their relevance in developing antidepressants and other CNS-active drugs (Martin et al., 1981).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, organothiophosphate drugs work by inhibiting the cholinesterase enzyme .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, compounds with similar structures are being studied for their use in coordination chemistry .

Properties

IUPAC Name

3,5-dimethyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-11-7-12(2)10-17(9-11)15(18)16-13-5-4-6-14(8-13)19-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVNBSDTVMZLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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